8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H5IN4 It is characterized by the presence of an iodine atom at the 8th position of the triazolo[1,5-a]pyridine ring system
Mechanism of Action
Target of Action
Compounds with a similar structure, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to have significant biological activities .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetolactate synthase (ahas), which plays a crucial role in the biosynthesis of branched-chain amino acids .
Result of Action
Similar compounds have shown significant herbicidal activities .
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the iodination of [1,2,4]triazolo[1,5-a]pyridin-2-amine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium or copper catalysts in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-[1,2,4]triazolo[1,5-a]pyridin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Contains a chlorine atom, which can also affect its chemical and biological properties.
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine: The fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJYZNVKBUSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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